3-(3-(4-cyclopropylidenepiperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
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Description
3-(3-(4-cyclopropylidenepiperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
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Scientific Research Applications
Antihypertensive and Alpha-Adrenoceptor Antagonist Activity
Quinazolinone derivatives, including structures similar to 3-(3-(4-cyclopropylidenepiperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one, have been synthesized and evaluated for their alpha-adrenoceptor antagonist properties and potential antihypertensive effects. These compounds have shown significant binding affinity for alpha1-adrenoceptors, which are critical targets for antihypertensive therapy. The structural activity relationship studies reveal that certain substitutions on the quinazolinone nucleus enhance the potency and selectivity for alpha1-adrenoceptors, offering a promising approach for developing new antihypertensive agents (Chern et al., 1993).
Anticancer Activity
Research on quinazolinone derivatives has also uncovered their potential in anticancer therapy. For instance, specific quinazolinone-1,3,4-oxadiazole conjugates have demonstrated remarkable cytotoxic activity against cancer cell lines, including HeLa cells. The modifications on the quinazolinone ring, such as introducing propyl moieties, have been found to significantly enhance cytotoxic effects, suggesting a promising direction for developing novel anticancer drugs (Hassanzadeh et al., 2019).
Neuroprotective and Enzyme Inhibition Properties
Another area of interest is the neuroprotective potential of quinazolinone derivatives through enzyme inhibition. Certain compounds have been designed to target acetylcholine esterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Studies have shown that some quinazolinone derivatives exhibit significant AChE inhibitory activity, alongside cytotoxic effects against cancer cell lines and antioxidant properties. This multifaceted biological activity highlights the potential of quinazolinone derivatives in treating neurodegenerative conditions and cancer (Lan et al., 2020).
Antimicrobial Activity
The antimicrobial properties of quinazolinone derivatives have also been explored, with certain compounds showing effectiveness against a range of bacterial strains. The structural versatility of quinazolinone allows for the synthesis of compounds with targeted antimicrobial activity, offering a pathway to novel antibiotics in the fight against drug-resistant bacteria (Kapoor et al., 2017).
Properties
IUPAC Name |
3-[3-(4-cyclopropylidenepiperidin-1-yl)-3-oxopropyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-18(21-10-7-15(8-11-21)14-5-6-14)9-12-22-13-20-17-4-2-1-3-16(17)19(22)24/h1-4,13H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSHBTLDTIIYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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